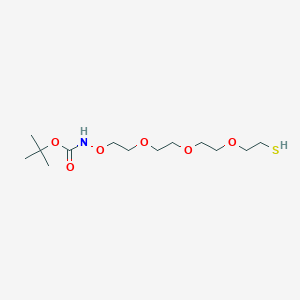

Boc-Aminooxy-PEG3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYOZOKVXNUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-Aminooxy-PEG3-thiol: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG3-thiol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of this compound. Detailed experimental protocols for the utilization of its distinct functional moieties—a thiol group and a Boc-protected aminooxy group—are presented, alongside structured data tables for its core properties. Furthermore, this guide illustrates the linker's role in experimental workflows through detailed diagrams, offering a valuable resource for researchers aiming to leverage this versatile molecule in their work.

Core Properties of this compound

This compound is characterized by a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule possesses two key functional groups: a thiol (-SH) group and a tert-butyloxycarbonyl (Boc) protected aminooxy (-ONH-Boc) group. This bifunctionality allows for the sequential or orthogonal conjugation of two different molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₇NO₆S | [1][2] |

| Molecular Weight | 325.42 g/mol | [2] |

| CAS Number | 1895922-75-4 | [1][2] |

| Appearance | Not specified; likely an oil or solid | |

| Purity | ≥95% | [1] |

| Solubility | DMSO, DMF, DCM | [3] |

| Storage Conditions | -20°C, desiccated | [4] |

Chemical Reactivity and Stability

The utility of this compound stems from the distinct reactivity of its terminal functional groups:

-

Thiol Group (-SH): The thiol group is a nucleophile that reacts readily with electrophilic moieties such as maleimides, haloacetamides, and vinyl sulfones to form stable thioether bonds.[5][6] This reaction is highly efficient and specific, particularly the reaction with maleimides at a pH range of 6.5-7.5.[7] It is important to perform these reactions in degassed buffers to prevent the oxidation of the thiol group to a disulfide.[6]

-

Boc-Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8] Upon deprotection with a mild acid, such as trifluoroacetic acid (TFA), a free aminooxy group (-ONH₂) is revealed. This aminooxy group can then undergo chemoselective ligation with aldehydes or ketones to form a stable oxime bond.[9][10] This reaction is bioorthogonal, meaning it proceeds with high specificity in the presence of other biological functional groups.[9]

The PEG3 linker itself enhances the aqueous solubility of the molecule and any resulting conjugates, which can be advantageous for biological applications.[11]

Applications in Drug Development and Research

The primary application of this compound is in the construction of complex biomolecules, most notably PROTACs.[12] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.

In this context, this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. For example, the thiol group could be reacted with a maleimide-functionalized E3 ligase ligand, while the deprotected aminooxy group could be ligated to an aldehyde-bearing target protein ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13]

Experimental Protocols

The following sections provide detailed, representative protocols for the key reactions involving this compound.

Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a maleimide-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed[14]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[6]

-

If the thiol groups on the target molecule are oxidized (forming disulfide bonds), add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[5][6]

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.[7][15]

-

Add the linker solution dropwise while gently stirring.[7]

-

Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[15] Protect from light if any of the components are light-sensitive.

-

-

Quenching and Purification:

-

Add a quenching reagent (e.g., 2-Mercaptoethanol) to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

-

Purify the conjugate using an appropriate method such as size-exclusion chromatography (desalting column) or RP-HPLC to remove unreacted linker and other reagents.[7]

-

Boc Deprotection and Oxime Ligation

This two-step protocol describes the deprotection of the aminooxy group followed by its conjugation to an aldehyde- or ketone-containing molecule.

Part A: Boc Deprotection

Materials:

-

Boc-Aminooxy-PEG3-conjugate (from section 3.1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminooxy-PEG3-conjugate.

Part B: Oxime Ligation

Materials:

-

Deprotected aminooxy-PEG3-conjugate

-

Aldehyde- or ketone-containing molecule

-

Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0[16]

-

Aniline (B41778) (optional, as a catalyst)[17]

-

DMSO or other suitable organic solvent

Procedure:

-

Preparation of Reactants:

-

Dissolve the deprotected aminooxy-PEG3-conjugate in the Reaction Buffer. A small amount of a co-solvent like DMSO may be used to aid solubility.

-

Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent.

-

-

Ligation Reaction:

-

Combine the solutions of the aminooxy-conjugate and the carbonyl-containing molecule. A slight molar excess of the carbonyl compound may be used.

-

If a catalyst is desired to accelerate the reaction, add aniline to a final concentration of 10-100 mM.[17]

-

Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.[16]

-

-

Purification:

-

Once the reaction is complete, purify the final conjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the role of this compound in PROTAC-mediated protein degradation.

Caption: Synthetic workflow for PROTAC assembly.

Caption: PROTAC mechanism of action.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers researchers significant advantages in the construction of complex bioconjugates and advanced therapeutics like PROTACs. Its well-defined chemical properties, including the orthogonal reactivity of its thiol and protected aminooxy groups, combined with the beneficial characteristics of the PEG spacer, make it an invaluable tool. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings. As the field of targeted protein degradation continues to expand, the strategic use of such precisely engineered linkers will undoubtedly play a crucial role in the design of next-generation therapies.

References

- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]

- 4. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. t-Boc-Aminooxy-PEG3-amine, 1235514-18-7 | BroadPharm [broadpharm.com]

- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 16. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Aminooxy-PEG3-thiol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Boc-Aminooxy-PEG3-thiol, detailing its chemical structure, molecular properties, and key applications in bioconjugation and proteomics. This molecule is of significant interest in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a versatile chemical tool featuring three key components: a Boc-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a reactive thiol group. This trifecta of functionalities allows for the sequential and controlled conjugation of different molecular entities.

| Property | Value | Reference |

| Molecular Weight | 325.42 g/mol | [1] |

| Chemical Formula | C₁₃H₂₇NO₆S | [1] |

| CAS Number | 1895922-75-4 | [1] |

| Purity | Typically ≥95% | [1] |

Chemical Structure and Visualization

The structure of this compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy terminus, a 3-unit polyethylene (B3416737) glycol chain that enhances aqueous solubility, and a terminal thiol group.

Experimental Protocols and Methodologies

This compound is employed in a multi-step conjugation strategy. The following protocols are generalized procedures and may require optimization for specific applications.

Deprotection of the Boc Group

The Boc group is an acid-labile protecting group. Its removal is the first step to reveal the reactive aminooxy functionality.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected aminooxy-PEG3-thiol can be used directly in the next step.

Oxime Ligation with an Aldehyde or Ketone

The deprotected aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage.[1][2]

Materials:

-

Deprotected aminooxy-PEG3-thiol

-

Aldehyde or ketone-containing molecule (e.g., a modified protein or small molecule)

-

Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the conjugation buffer.

-

Add the deprotected aminooxy-PEG3-thiol to the solution. A molar excess of the linker may be required.

-

Incubate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess linker.

Thiol-Maleimide Conjugation

The terminal thiol group readily reacts with maleimide-functionalized molecules to form a stable thioether bond.[3][4][] This is a widely used strategy for protein modification.[3]

Materials:

-

Purified oxime-linked conjugate from the previous step

-

Maleimide-functionalized molecule (e.g., an antibody, a fluorescent dye)

-

Conjugation buffer (e.g., PBS, pH 7.0-7.5, degassed)

Procedure:

-

Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer.

-

Add the purified oxime-linked conjugate containing the free thiol. A molar ratio of 10:1 to 20:1 (linker:protein) is a common starting point but should be optimized.[3]

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light if using fluorescent dyes.[3]

-

The reaction can be quenched by adding a small molecule thiol, such as L-cysteine, to react with any remaining maleimide (B117702) groups.

-

Purify the final bioconjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted components.

Logical Workflow for Bioconjugation

The following diagram illustrates the sequential nature of the conjugation process using this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the synthesis of complex biomolecules for therapeutic and diagnostic purposes.

-

PROTAC Synthesis: This linker can be used to connect a target protein-binding ligand with an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of the target protein.[6][7][8][9]

-

Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[10]

-

Biomolecule Labeling: The dual reactivity allows for the attachment of imaging agents, such as fluorescent dyes or radioisotopes, to proteins or other biomolecules for diagnostic applications.

This technical guide provides a foundational understanding of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific molecular targets and experimental conditions.

References

- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of Boc-Aminooxy-PEG3-thiol: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of linker molecules is paramount for the successful design and execution of novel therapeutics and diagnostics. This in-depth technical guide focuses on Boc-Aminooxy-PEG3-thiol, a heterobifunctional linker, providing a detailed overview of its solubility and stability characteristics. This document summarizes available data, outlines experimental protocols for its characterization, and presents visual workflows and diagrams to facilitate its effective application.

This compound is a versatile linker molecule incorporating three key functional elements: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol group. This unique architecture allows for the strategic and sequential conjugation of different molecular entities. The hydrophilic PEG spacer is designed to enhance the aqueous solubility and biocompatibility of the resulting conjugates.[1][2][3]

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction setup, and in vivo applications. The presence of the PEG3 spacer significantly contributes to its solubility in a range of solvents. While specific quantitative solubility data for this exact molecule is not extensively published, qualitative information from suppliers and data from structurally similar analogs provide a strong indication of its solubility profile.

| Solvent | Qualitative Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain enhances solubility in aqueous media.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data extrapolated from analogs like t-Boc-Aminooxy-PEG3-acid and t-Boc-Aminooxy-PEG2-amine.[2][4] |

| Dimethylformamide (DMF) | Soluble | Data extrapolated from analogs like t-Boc-Aminooxy-PEG3-acid and N-Boc-PEG3-alcohol.[2][5] |

| Dichloromethane (DCM) | Soluble | Data extrapolated from analogs like t-Boc-Aminooxy-PEG3-acid and N-Boc-PEG3-alcohol.[2][5] |

| Methanol | Soluble | Data extrapolated from the analog Aminooxy-PEG3-NH-Boc.[6] |

Experimental Protocol for Determining Solubility

A systematic approach is recommended to determine the quantitative solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvents of interest (e.g., Water, PBS, DMSO, DMF, Ethanol)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (optional, for concentration determination)

Procedure:

-

Initial High-Concentration Test:

-

Weigh out a precise amount of this compound (e.g., 10 mg).

-

Add a small, measured volume of the solvent of interest (e.g., 100 µL) to achieve a high initial concentration (e.g., 100 mg/mL).

-

Vortex the mixture vigorously for 2-5 minutes.

-

Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at this concentration.

-

-

Stepwise Dilution for Insoluble Compounds:

-

If the compound is not fully dissolved, add an additional measured volume of solvent to decrease the concentration (e.g., add 900 µL to reach 1 mL total volume for a concentration of 10 mg/mL).

-

Repeat the vortexing and visual inspection.

-

Continue this stepwise dilution until complete dissolution is observed.

-

-

Confirmation of Dissolution:

-

For a definitive determination, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes.

-

The absence of a pellet confirms complete dissolution.

-

-

Reporting:

-

Report the solubility as the highest concentration at which the compound is fully dissolved (e.g., >100 mg/mL or soluble up to 25 mg/mL).

-

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing or reducing agents. Understanding these factors is crucial for proper storage and handling to ensure the integrity of the molecule.

Storage Recommendations:

-

Short-term storage: 0-4°C for days to weeks.[8]

-

Shipping: Can be shipped at ambient temperature for short durations.[8]

Degradation Pathways:

The chemical structure of this compound contains three moieties, each with its own stability considerations.

-

Boc (tert-Butyloxycarbonyl) Group: The Boc protecting group is susceptible to cleavage under acidic conditions. The kinetics of this deprotection can be influenced by the acid concentration and temperature.[1][9][10] Thermal deprotection at high temperatures is also possible.[11]

-

PEG (Polyethylene Glycol) Spacer: The PEG chain can undergo oxidative degradation. This process can be initiated by factors such as heat, UV light, and the presence of transition metal ions. Degradation can lead to chain scission and the formation of aldehydes and carboxylic acids.[12]

-

Thiol (-SH) Group: The thiol group is prone to oxidation, which can lead to the formation of disulfide bonds (dimerization) or further oxidation to sulfinic and sulfonic acids. The rate of oxidation is pH-dependent.

Experimental Protocol for Assessing Thiol Stability (Oxidation)

This protocol utilizes Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the concentration of free thiols over time, providing a measure of stability against oxidation.

Materials:

-

This compound stock solution

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.4 (or other pH values to be tested)

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

-

L-cysteine hydrochloride monohydrate (for standard curve)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a Cysteine Standard Curve:

-

Prepare a stock solution of L-cysteine in the Reaction Buffer.

-

Create a serial dilution of the cysteine stock to generate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

To a defined volume of each standard, add a specific volume of Ellman's Reagent Solution, mix well, and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm and plot absorbance versus concentration to create a standard curve.

-

-

Stability Study Setup:

-

Prepare solutions of this compound at a known concentration in the buffers and conditions you wish to test (e.g., different pH values, temperatures, or in the presence of potential oxidants).

-

-

Time-Course Measurement:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

-

-

Quantification of Free Thiols:

-

For each time point aliquot, dilute it in the Reaction Buffer to a concentration that falls within the range of the cysteine standard curve.

-

Add the same volume of Ellman's Reagent Solution as used for the standard curve, mix, and incubate for 15 minutes.

-

Measure the absorbance at 412 nm.

-

-

Data Analysis:

-

Use the standard curve to determine the concentration of free thiols in each sample at each time point.

-

Plot the percentage of remaining free thiol versus time to determine the stability profile and calculate the half-life under the tested conditions.

-

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]

- 3. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]

- 4. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]

- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 6. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]

- 7. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]

- 8. medkoo.com [medkoo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Boc-Aminooxy-PEG3-thiol

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of Boc-Aminooxy-PEG3-thiol for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a heterobifunctional crosslinker containing a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal thiol group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for chemoselective ligations, making it a valuable tool in bioconjugation and drug delivery.

| Property | Value | Source |

| Chemical Formula | C13H27NO6S | [1][2] |

| Molecular Weight | 325.42 g/mol | [1][2] |

| CAS Number | 1895922-75-4 | [1][2][3] |

| Purity | ≥95% | [1][2] |

| Appearance | White solid or viscous liquid | [4] |

| Solubility | Soluble in DMSO and DMF | [5] |

Safety and Handling

The following tables summarize the key safety information derived from the Safety Data Sheet (SDS). It is imperative to handle this reagent in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[6]

Hazard Identification

| Hazard Statement | Classification |

| Harmful if swallowed. | Acute toxicity, Oral (Category 4)[7][8] |

| Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[7][8] |

Note: Some sources classify similar compounds as not a hazardous substance or mixture.[9]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[6] |

| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention.[6] |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[6] |

Fire Fighting Measures

| Extinguishing Media | Special Hazards | Protective Equipment |

| Dry powder, carbon dioxide, water spray, or foam.[6] | May emit toxic fumes under fire conditions.[7] | Wear self-contained breathing apparatus and protective clothing.[6] |

Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[6][9] |

| Storage | Store in a tightly closed container in a cool, well-ventilated area. Recommended storage at -20°C. Keep under an inert gas atmosphere (e.g., Argon or Nitrogen).[4][5][9] |

Experimental Protocols

This compound is a versatile linker that can be used for various bioconjugation applications. The thiol group can react with maleimides and other thiol-reactive groups, while the aminooxy group, after deprotection of the Boc group, can react with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[10][11]

Deprotection of the Boc Group

The Boc protecting group can be removed under mild acidic conditions to yield the free aminooxy group.

Methodology:

-

Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting deprotected product can be used directly in the next step.

Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized molecule (e.g., a protein).

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2.[12] Degas the buffer before use.

-

Quenching Reagent: A solution of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol).

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[12]

Methodology:

-

Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[12]

-

Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and add it to the solution of the maleimide-functionalized molecule. A 10- to 20-fold molar excess of the thiol linker is generally recommended.[4][12]

-

Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight.[12]

-

Quench the reaction by adding the quenching reagent to consume any unreacted maleimide (B117702) groups.

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and quenching reagent.[12]

Aminooxy-Carbonyl Ligation (Oxime Formation)

This protocol outlines the conjugation of the deprotected aminooxy group to a carbonyl-containing molecule (e.g., an aldehyde-tagged protein).

Materials:

-

Deprotected Aminooxy-PEG3-thiol

-

Carbonyl-containing molecule

-

Reaction Buffer: 100 mM sodium acetate, 1.5 M NaCl, pH 5.5.[13]

-

Aniline (B41778) (optional, as a catalyst).[10][13]

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

Methodology:

-

Dissolve the carbonyl-containing molecule in the Reaction Buffer.

-

Add the deprotected Aminooxy-PEG3-thiol to the solution. A molar excess of the aminooxy linker is typically used.

-

(Optional) For catalysis, add aniline to the reaction mixture.[10][13]

-

Incubate the reaction at room temperature for 2 hours or at 37°C for enhanced kinetics.[13][14]

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove the excess linker.

Visualizations

The following diagrams illustrate the experimental workflows for the conjugation reactions.

Caption: Workflow for Thiol-Maleimide Conjugation.

Caption: Workflow for Aminooxy-Carbonyl Ligation.

References

- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. T-Boc-aminooxy-peg3-thiol - CAS:1895922-75-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. confluore.com [confluore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. t-Boc-Aminooxy-PEG3-acid|MSDS [dcchemicals.com]

- 8. Aminooxy-PEG3-NH-Boc|MSDS [dcchemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]

The Aminooxy Group: A Linchpin in Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the aminooxy group has emerged as a powerful tool, enabling the precise and stable linkage of molecules under biologically compatible conditions. Its unique reactivity towards aldehydes and ketones, forming a robust oxime bond, has positioned it as a cornerstone in the development of sophisticated biotherapeutics, diagnostics, and research reagents. This guide provides a comprehensive overview of the core principles of aminooxy-based bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing this versatile chemical handle.

Core Principles of Aminooxy Bioconjugation: The Oxime Ligation

The fundamental reaction underpinning the utility of the aminooxy group is the oxime ligation, a chemoselective reaction between an aminooxy moiety (-ONH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (-O-N=C).[1][2] This reaction is classified as bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[3]

The reaction is characterized by several key features:

-

High Chemoselectivity: The aminooxy group exhibits exquisite reactivity towards aldehydes and ketones, avoiding off-target reactions with other functional groups present in biomolecules, such as amines and thiols.[3]

-

Favorable Kinetics: While the uncatalyzed reaction can be slow at neutral pH, the kinetics of oxime ligation can be significantly accelerated by catalysts and are influenced by pH.[2][4]

-

Exceptional Stability: The resulting oxime bond is significantly more stable than analogous imine and hydrazone linkages, particularly at physiological pH, ensuring the integrity of the bioconjugate in biological systems.[5][6][7]

The general mechanism of oxime formation proceeds through a two-step process involving the initial nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the final oxime product.[2]

Quantitative Analysis of Oxime Ligation

The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl compound, pH, and the presence of catalysts. A quantitative understanding of these parameters is crucial for optimizing bioconjugation protocols.

Reaction Kinetics

Aldehydes are generally more reactive towards aminooxy groups than ketones due to reduced steric hindrance.[8][9] Aromatic aldehydes, in particular, have been shown to exhibit rapid ligation kinetics.[8][9] The reaction rate is also highly dependent on the pH of the medium, with optimal rates typically observed under mildly acidic conditions (pH 4-5).[2][4] However, for many biological applications, performing the reaction at or near physiological pH (pH 7.4) is necessary. Under these conditions, the use of catalysts becomes critical.

Aniline (B41778) and its derivatives have been widely used to catalyze oxime ligation.[2][4] More recently, other catalysts such as m-phenylenediamine (B132917) (mPDA) have been shown to be even more efficient.[1][10]

Table 1: Second-Order Rate Constants (k₂) for Oxime Ligation under Various Conditions

| Carbonyl Reactant | Aminooxy Reactant | Catalyst (Concentration) | pH | k₂ (M⁻¹s⁻¹) | Reference(s) |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [8] |

| Citral | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.6 | [1] |

| Citral | Dansyl-aminooxy | mPDA (50 mM) | 7.3 | 78.2 | [11] |

| Dodecanal | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | ~97.2 | [1] |

| 2-Pentanone | Dansyl-aminooxy | Aniline (100 mM) | 7.3 | 0.082 | [1] |

| 2-Pentanone | Dansyl-aminooxy | mPDA (100 mM) | 7.3 | 0.20 | [11] |

Stability of the Oxime Bond

The hydrolytic stability of the oxime bond is a key advantage of this bioconjugation chemistry. Compared to other imine-based linkages, oximes exhibit significantly greater stability across a wide pH range.

Table 2: Comparative Hydrolytic Stability of Different C=N Bonds

| Linkage | Relative First-Order Rate Constant for Hydrolysis (at pD 7.0) | Reference(s) |

| Methylhydrazone | ~600 | [5][6] |

| Acetylhydrazone | ~300 | [5][6] |

| Semicarbazone | ~160 | [5][6] |

| Oxime | 1 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminooxy-based bioconjugation.

Protocol 1: General Procedure for Labeling of a Glycoprotein (B1211001) with an Aminooxy-Functionalized Fluorescent Dye

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by reaction with an aminooxy-containing fluorescent dye.[5][12]

Materials:

-

Glycoprotein of interest (e.g., IgG)

-

10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

-

Sodium periodate (B1199274) (NaIO₄)

-

Ethylene (B1197577) glycol

-

Aminooxy-functionalized fluorescent dye

-

Anhydrous DMSO

-

Aniline (optional, as catalyst)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the glycoprotein in 1X PBS to a final concentration of 3-15 mg/mL (20-100 µM for IgG).[5]

-

-

Oxidation of Carbohydrates:

-

Prepare a fresh 100 mM solution of sodium periodate in deionized water.

-

To your protein solution, add 1/10th volume of 10X Reaction Buffer.

-

Add 1/10th volume of the 100 mM sodium periodate solution to the protein mixture.

-

Incubate the reaction for 30 minutes on ice in the dark.[13]

-

Quench the reaction by adding ethylene glycol to a final concentration of 20 mM.

-

Incubate for 10 minutes at room temperature.[5]

-

Remove excess periodate and ethylene glycol by buffer exchange into PBS, pH 7.4, using a desalting column.

-

-

Aminooxy Labeling:

-

Prepare a 5 mM stock solution of the aminooxy-functionalized fluorescent dye in anhydrous DMSO.[5]

-

Add a 50-fold molar excess of the aminooxy-dye to the oxidized protein solution.[12]

-

(Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[14]

-

Incubate the reaction for 2-4 hours at room temperature with gentle shaking, protected from light.[5]

-

-

Purification of the Conjugate:

-

Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol outlines a general strategy for constructing an ADC by introducing a ketone-bearing unnatural amino acid into the antibody, followed by conjugation to an aminooxy-functionalized drug.[15][16]

Materials:

-

Antibody engineered to contain a p-acetylphenylalanine (pAcF) residue.

-

Aminooxy-functionalized cytotoxic drug.

-

Phosphate (B84403) buffer, pH 7.0.

-

m-Phenylenediamine (mPDA) catalyst.

-

Purification system (e.g., Protein A chromatography, size-exclusion chromatography).

Procedure:

-

Antibody Preparation:

-

Express and purify the antibody containing the pAcF residue using standard methods.

-

Buffer exchange the antibody into the reaction buffer (e.g., phosphate buffer, pH 7.0).

-

-

Drug-Linker Preparation:

-

Synthesize or obtain the aminooxy-functionalized cytotoxic drug.

-

Dissolve the drug-linker in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the antibody and the aminooxy-functionalized drug. A typical molar ratio is 1:5 to 1:10 (antibody:drug).

-

Add the mPDA catalyst to a final concentration of 50-100 mM.[1]

-

Incubate the reaction at room temperature for 4-16 hours with gentle agitation.

-

-

Purification of the ADC:

-

Remove the excess drug-linker and catalyst using Protein A chromatography.

-

Further purify the ADC and remove aggregates using size-exclusion chromatography.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation state of the final ADC.

-

Perform in vitro cell-based assays to confirm the potency and specificity of the ADC.

-

Conclusion

The aminooxy group, through the highly selective and stable oxime ligation, provides a robust and versatile platform for bioconjugation. Its application spans from fundamental research in chemical biology to the development of next-generation therapeutics. By understanding the quantitative aspects of the reaction and employing optimized protocols, researchers can effectively leverage the power of the aminooxy group to construct well-defined and functional bioconjugates for a wide array of applications in science and medicine.

References

- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. biotium.com [biotium.com]

- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for Bioconjugation Using Boc-Aminooxy-PEG3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-thiol is a heterobifunctional crosslinker designed for the sequential and site-specific conjugation of two different biomolecules. This linker incorporates three key chemical features: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol group. This combination of functionalities enables a controlled, multi-step bioconjugation strategy, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery and diagnostic applications.[][2]

The strategic design of this linker allows for a directional approach to bioconjugation. The Boc protecting group ensures that the highly reactive aminooxy moiety remains inert until its desired use, preventing unwanted side reactions.[3][4] Upon selective deprotection under acidic conditions, the free aminooxy group can readily react with an aldehyde or ketone to form a stable oxime bond.[5][6] The terminal thiol group provides a second point of attachment, typically reacting with a maleimide-functionalized molecule to form a stable thioether linkage.[7][8] The integrated PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[]

Core Applications

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminooxy group can be conjugated to an aldehyde-functionalized drug, and the thiol group can then be linked to a maleimide-activated antibody.[9]

-

PROTACs: This linker is suitable for synthesizing PROTACs by connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[10]

-

Surface Modification: Immobilization of biomolecules on surfaces (e.g., nanoparticles, microarrays) can be achieved by first attaching the linker via one functional group and then capturing the second biomolecule.

-

Fluorescent Labeling and FRET Sensors: Sequential attachment of a fluorophore and a quencher or two different fluorophores for Förster Resonance Energy Transfer (FRET) studies.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and stability data for the key steps involved in using this compound.

Table 1: Boc-Aminooxy Deprotection Conditions

| Parameter | Condition | Purity/Yield | Reference |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | [3] |

| TFA Concentration | 20-50% (v/v) | Concentration dependent | [11] |

| Temperature | 0°C to Room Temperature | Temperature dependent | [11] |

| Reaction Time | 30 - 120 minutes | Time dependent | [11] |

| Scavengers | Triisopropylsilane (TIS) (optional) | Can improve purity | [3] |

Table 2: Oxime Ligation Reaction Parameters

| Parameter | Condition | Effect on Reaction | Reference |

| pH | 4.5 - 7.0 | Optimal rates at slightly acidic pH, but can proceed at neutral pH | [5][12] |

| Catalyst | Aniline (B41778) or p-phenylenediamine (B122844) (10-100 mM) | Significantly accelerates reaction rate, especially at neutral pH | [5][13] |

| Temperature | 4°C to 37°C | Rate increases with temperature | [5] |

| Reactant Concentration | 10 µM - 10 mM | Higher concentration drives the reaction forward | [5] |

| Reaction Time | 1 - 24 hours | Dependent on pH, catalyst, and reactant concentrations | [6] |

Table 3: Thiol-Maleimide Ligation Reaction Parameters

| Parameter | Condition | Effect on Reaction | Reference |

| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction; higher pH can lead to maleimide (B117702) hydrolysis | [8][14] |

| Temperature | 4°C to Room Temperature | Slower at 4°C, but may be necessary for sensitive proteins | [8] |

| Buffer | Phosphate, HEPES, Tris (non-thiol containing) | Maintains pH and provides a suitable reaction environment | [7] |

| Reducing Agent (optional) | TCEP (10-100 fold molar excess) | Reduces disulfide bonds to free up thiols for conjugation | [10] |

| Reactant Molar Ratio | 10-20 fold excess of maleimide reagent | Drives the reaction to completion | [8] |

| Reaction Time | 2 - 16 hours | Dependent on temperature and reactant concentrations | [8] |

Table 4: Stability of Bioconjugation Linkages

| Linkage Type | Condition | Half-life / Stability | Reference |

| Oxime Bond | Physiological pH (7.4) | Highly stable, significantly more stable than hydrazones | [15] |

| Thioether Bond | Physiological pH (7.4) | Generally stable, but can undergo retro-Michael reaction, especially in the presence of other thiols | [16] |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask.

-

If desired, add TIS (2.5-5% v/v) to the solution to scavenge the tert-butyl cations generated during deprotection.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).

-

The resulting deprotected Aminooxy-PEG3-thiol (as a TFA salt) can be used directly in the next step or purified further.

Protocol 2: Sequential Bioconjugation - Oxime Ligation followed by Thiol-Maleimide Conjugation

This protocol outlines the conjugation of an aldehyde-containing biomolecule (Biomolecule 1) followed by the conjugation to a maleimide-containing biomolecule (Biomolecule 2).

Part A: Oxime Ligation with Biomolecule 1

Materials:

-

Deprotected Aminooxy-PEG3-thiol (from Protocol 1)

-

Aldehyde- or ketone-functionalized Biomolecule 1

-

Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

-

Reaction Buffer: 100 mM Phosphate buffer or Acetate buffer, pH 4.5-7.0

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

-

Dissolve the aldehyde/ketone-functionalized Biomolecule 1 in the chosen reaction buffer.

-

Dissolve the deprotected Aminooxy-PEG3-thiol in the same reaction buffer and add it to the solution of Biomolecule 1. A 5- to 20-fold molar excess of the linker is recommended.

-

Add the aniline or p-phenylenediamine catalyst to a final concentration of 10-100 mM.[5]

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

-

Once the reaction is complete, remove the excess linker and catalyst by SEC or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.2).

Part B: Thiol-Maleimide Ligation with Biomolecule 2

Materials:

-

Purified Biomolecule 1-PEG3-thiol conjugate

-

Maleimide-functionalized Biomolecule 2

-

Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed.[7]

-

Quenching solution: 1 M N-ethylmaleimide or L-cysteine in water

-

Purification system (e.g., SEC or Dialysis)

Procedure:

-

Dissolve the maleimide-functionalized Biomolecule 2 in the degassed reaction buffer.

-

Add the purified Biomolecule 1-PEG3-thiol conjugate to the solution of Biomolecule 2. A 1.5- to 5-fold molar excess of the maleimide-functionalized biomolecule is a good starting point.

-

Flush the reaction vessel with an inert gas (argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight.[8]

-

Monitor the reaction progress by LC-MS or SDS-PAGE.

-

Once the reaction is complete, quench any unreacted thiol groups by adding the quenching solution.

-

Purify the final bioconjugate using SEC or dialysis to remove excess reagents and byproducts.

-

Characterize the final conjugate using appropriate analytical techniques such as Mass Spectrometry to confirm the molecular weight and SDS-PAGE to assess purity.[17][18][19][20][21]

Visualizations

Experimental Workflow

Caption: Sequential bioconjugation workflow using this compound.

Signaling Pathway Example: Targeted Drug Delivery via ADC

This diagram illustrates a simplified signaling pathway of an Antibody-Drug Conjugate (ADC) constructed with a this compound linker, targeting a cancer cell.

Caption: ADC mediated targeted drug delivery and induction of apoptosis.

References

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. synmedchem.com [synmedchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. biotium.com [biotium.com]

- 15. raineslab.com [raineslab.com]

- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enovatia.com [enovatia.com]

- 18. xceedmolecular.com [xceedmolecular.com]

- 19. waters.com [waters.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Boc-Aminooxy-PEG3-thiol in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the drug is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Boc-Aminooxy-PEG3-thiol is a heterobifunctional linker designed for ADC synthesis, offering distinct advantages.

The Boc-protected aminooxy group provides a stable handle for the chemoselective conjugation of payloads containing an aldehyde or ketone functional group, forming a stable oxime bond.[1][2][3] The terminal thiol group allows for specific attachment to the antibody via cysteine residues, which can be generated by the reduction of interchain disulfide bonds.[][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC and reduce immunogenicity.[6]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols, representative data, and visualizations of the key processes.

Data Presentation

The following tables present representative quantitative data for ADCs synthesized using thiol-reactive PEG linkers. This data serves as a benchmark for ADCs developed with this compound, though specific results will vary depending on the antibody, payload, and precise conjugation conditions.

Table 1: Representative Characterization of an ADC with a Thiol-Reactive PEG Linker

| Parameter | Representative Result | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |

| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | LC-MS analysis after incubation in human plasma |

| Aggregation | <5% | Size Exclusion Chromatography (SEC) |

Table 2: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Drug |

| Cancer Cell Line A | High | 0.5 - 5 | 0.01 - 0.1 |

| Cancer Cell Line B | Low | >1000 | 0.01 - 0.1 |

| Normal Cell Line | Negative | >1000 | 0.01 - 0.1 |

Experimental Protocols

Protocol 1: Drug-Linker Conjugation via Oxime Ligation

This protocol describes the conjugation of a ketone or aldehyde-containing cytotoxic drug to the this compound linker.

Materials and Reagents:

-

This compound

-

Aldehyde or ketone-containing cytotoxic drug

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Aniline (B41778) (optional, as a catalyst)[1]

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Deprotection of this compound:

-

Dissolve this compound in a minimal amount of a suitable solvent like dichloromethane (B109758) (DCM).

-

Add an excess of Trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group.

-

Stir the reaction at room temperature for 1-2 hours.

-

Evaporate the solvent and TFA under reduced pressure to obtain the deprotected aminooxy-PEG3-thiol.

-

-

Oxime Ligation:

-

Dissolve the deprotected aminooxy-PEG3-thiol and the aldehyde or ketone-containing drug in anhydrous DMF or DMSO. A slight molar excess (1.1 to 1.5-fold) of the linker is recommended.

-

For less reactive carbonyls, aniline can be added as a catalyst to accelerate the reaction.[1]

-

Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the drug-linker conjugate can be purified by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final drug-linker construct.

-

Protocol 2: Antibody Reduction

This protocol details the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

Materials and Reagents:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

EDTA

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., Phosphate buffer with EDTA)

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

-

Add a 2-5 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[]

-

Incubate the reaction at 37°C for 1-2 hours.

-

Immediately purify the reduced antibody using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA) to remove excess TCEP.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the final conjugation of the drug-linker construct to the reduced antibody.

Materials and Reagents:

-

Reduced antibody from Protocol 2

-

Drug-linker construct from Protocol 1

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)

-

Organic co-solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Dissolve the drug-linker construct in a minimal amount of a water-miscible organic solvent like DMSO.

-

Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5 to 2-fold per thiol) is typically used. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.

-

Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted drug-linker.

-

Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker, small molecules, and potential aggregates.

-

The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored under appropriate conditions (e.g., -80°C).

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the ADC and calculate the DAR.

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

In Vitro Stability:

-

The stability of the ADC can be assessed by incubating it in plasma from different species (e.g., human, mouse) at 37°C over time. The amount of released drug-linker or free drug is quantified by LC-MS.

Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for PROTAC Development using Boc-Aminooxy-PEG3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[4]

PEG (polyethylene glycol) linkers are frequently employed in PROTAC design to enhance aqueous solubility and cell permeability.[5] The Boc-Aminooxy-PEG3-thiol linker is a versatile bifunctional molecule featuring a Boc-protected aminooxy group and a thiol group, enabling the sequential and directional conjugation of the POI and E3 ligase ligands. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this advanced linker.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of PROTAC action and a representative workflow for the synthesis and evaluation of a PROTAC using this compound.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Representative workflow for PROTAC synthesis and evaluation.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical PROTAC synthesized using the this compound linker. The values are for illustrative purposes and may vary depending on the specific POI and E3 ligase ligands used.

| Parameter | Description | Representative Value |

| Binding Affinity (POI) | Dissociation constant (Kd) of the PROTAC for the Protein of Interest. | 50 nM |

| Binding Affinity (E3 Ligase) | Dissociation constant (Kd) of the PROTAC for the E3 Ligase (e.g., Cereblon). | 150 nM |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in cells.[6] | 25 nM |

| Dmax | The maximum percentage of target protein degradation that can be achieved with the PROTAC.[6] | >90% |

| Degradation Half-life (t1/2) | The time required to achieve 50% of the maximal degradation. | 4 hours |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

Protocol 1: PROTAC Synthesis

This protocol describes a two-step sequential conjugation strategy. First, the deprotected aminooxy group of the linker is reacted with an aldehyde-functionalized E3 ligase ligand via oxime ligation. Second, the thiol group of the linker is conjugated to a maleimide-functionalized POI ligand.

Materials:

-

This compound

-

Aldehyde-functionalized E3 ligase ligand (e.g., aldehyde-pomalidomide)

-

Maleimide-functionalized POI ligand

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Purification supplies (e.g., preparative HPLC)

Step 1: Boc Deprotection of the Linker

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

The resulting aminooxy-PEG3-thiol can be used directly in the next step.

Step 2: Oxime Ligation with E3 Ligase Ligand

-

Dissolve the deprotected aminooxy-PEG3-thiol and 1.1 equivalents of the aldehyde-functionalized E3 ligase ligand in DMF or a similar polar aprotic solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be accelerated by the addition of aniline (B41778) as a catalyst.[7]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC.

Step 3: Thiol-Maleimide Conjugation with POI Ligand

-

Dissolve the purified E3 ligase-linker conjugate in a degassed buffer, such as PBS at pH 7.2-7.4.[6][8]

-

If any disulfide bonds have formed, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[6][9]

-

Dissolve 1.2 equivalents of the maleimide-functionalized POI ligand in a minimal amount of DMSO or DMF.

-

Add the POI ligand solution to the E3 ligase-linker solution while stirring.

-

Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[8][9]

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol describes the use of Western blotting to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

-

Synthesized PROTAC

-

Appropriate cell line expressing the POI

-

Cell culture medium and supplements

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of the PROTAC in DMSO, and then dilute further in cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Treat the cells with the different concentrations of the PROTAC and incubate for a set period (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control using image analysis software.

-

Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of remaining protein for each PROTAC concentration relative to the DMSO control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][11]

-

Conclusion

The this compound linker offers a versatile and efficient tool for the synthesis of PROTACs. Its distinct functional groups allow for a controlled, sequential conjugation of E3 ligase and POI ligands, facilitating the construction of these complex molecules. The provided protocols offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs, accelerating the development of new therapeutics for targeted protein degradation.

References

- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. explorationpub.com [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Boc-Aminooxy-PEG3-thiol Reaction with Maleimides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. The reaction between a thiol group (-SH) and a maleimide (B117702) group is a widely utilized bioconjugation technique, prized for its high specificity and efficiency under physiological conditions. This Michael addition reaction results in the formation of a stable thioether bond, making it an invaluable tool for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[1]

This document provides detailed application notes and protocols for the use of Boc-Aminooxy-PEG3-thiol, a heterobifunctional linker, in reactions with maleimide-functionalized molecules. This linker possesses a terminal thiol group for reaction with a maleimide, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected aminooxy group. The Boc-protecting group can be removed under acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone, such as glycoproteins.

Reaction Mechanism and Kinetics

The reaction between this compound and a maleimide proceeds via a Michael addition. The nucleophilic thiol group of the linker attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[1] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Several factors influence the kinetics of the thiol-maleimide reaction:

-

pH: The reaction rate is pH-dependent, as it requires the deprotonation of the thiol group to the more nucleophilic thiolate anion. The optimal pH range is typically between 6.5 and 7.5. Below pH 6.5, the reaction is significantly slower, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis.[1]

-

Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow the reaction and minimize potential side reactions.[1]

-

Concentration of Reactants: Higher concentrations of both the thiol and maleimide will result in a faster reaction rate.

-

Solvent: The reaction is most commonly carried out in aqueous buffers. For reactants with poor aqueous solubility, the use of organic co-solvents may be necessary.

Quantitative Data on Thiol-Maleimide Conjugation

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Parameter | Effect on Reaction Rate | Optimal Range/Condition |

| pH | Increases with increasing pH up to ~8.0 | 6.5 - 7.5 |

| Temperature | Increases with increasing temperature | 4°C to Room Temperature |

| Molar Ratio (Maleimide:Thiol) | Higher excess of one reactant can drive the reaction to completion | 1:1 to 1:1.5 (for equimolar conjugation) or higher excess as needed |

| Buffer Type | Can influence reaction rate; avoid thiol-containing buffers | Phosphate, HEPES, MOPS |

Table 2: Reported Conjugation Efficiencies for Thiol-Maleimide Reactions with Proteins

| Thiol-containing Molecule | Maleimide-containing Molecule | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | Conjugation Efficiency (%) |

| Cysteine-containing peptide | Maleimide-activated protein | 10:1 | 2 hours | Room Temp | > 90% |

| Reduced Monoclonal Antibody | Maleimide-drug conjugate | 5:1 | 4 hours | 4°C | 85-95% |

| Thiolated Oligonucleotide | Maleimide-fluorophore | 20:1 | 1 hour | Room Temp | > 95% |

Experimental Protocols